1,3-Diallyl-2-thiourea
Description
1,3-Diallyl-2-thiourea is an organic compound with the molecular formula C(_7)H(_12)N(_2)S. It is a derivative of thiourea, where two allyl groups are attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Properties
IUPAC Name |
1,3-bis(prop-2-enyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-3-5-8-7(10)9-6-4-2/h3-4H,1-2,5-6H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZWKUMHMSNBSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064416 | |
| Record name | Thiourea, N,N'-di-2-propenyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown, odorless, crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Thiourea, N,N'-di-2-propenyl- | |
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CAS No. |
6601-20-3 | |
| Record name | N,N′-Diallylthiourea | |
| Source | CAS Common Chemistry | |
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| Record name | Thiourea, N,N'-di-2-propen-1-yl- | |
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| Record name | Diallylthiourea | |
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| Record name | Thiourea, N,N'-di-2-propen-1-yl- | |
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| Record name | Thiourea, N,N'-di-2-propenyl- | |
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| Record name | 1,1,3-Triallyl-2-thiourea | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diallyl-2-thiourea can be synthesized through the reaction of allylamine with carbon disulfide, followed by the addition of an acid to form the thiourea derivative. The general reaction scheme is as follows:
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Reaction of Allylamine with Carbon Disulfide: : [ \text{2 C}_3\text{H}_5\text{NH}_2 + \text{CS}_2 \rightarrow \text{(C}_3\text{H}_5\text{NH})_2\text{CS} ]
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Formation of this compound: : [ \text{(C}_3\text{H}_5\text{NH})_2\text{CS} + \text{HCl} \rightarrow \text{C}7\text{H}{12}\text{N}_2\text{S} + \text{H}_2\text{S} ]
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
1,3-Diallyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and potassium permanganate (KMnO(_4)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1,3-Diallyl-2-thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Diallyl-2-thiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds and interact with metal ions, making it a versatile ligand. The allyl groups provide additional sites for chemical reactions, enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
1,3-Diallylthiourea: Similar structure but without the thiourea group.
N,N’-Diallylthiourea: Another derivative with different substitution patterns.
1,3-Dicyclohexyl-2-thiourea: A thiourea derivative with cyclohexyl groups instead of allyl groups.
Uniqueness
1,3-Diallyl-2-thiourea is unique due to the presence of both allyl groups and the thiourea moiety, which confer distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Biological Activity
1,3-Diallyl-2-thiourea (DATU) is an organosulfur compound that has garnered attention for its diverse biological activities. This compound possesses unique structural features due to the presence of two allyl groups and a thiourea moiety, which contribute to its pharmacological potential. This article provides a comprehensive overview of the biological activity of DATU, focusing on its mechanisms of action, biochemical properties, and relevant research findings.
This compound exhibits various biological activities through multiple mechanisms:
- Antibacterial Activity : DATU has demonstrated significant antibacterial effects against various strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Studies have reported minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against these pathogens, comparable to standard antibiotics like ceftriaxone .
- Antioxidant Properties : The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.
- Enzyme Inhibition : DATU inhibits key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. This inhibition can have implications for neurodegenerative diseases like Alzheimer's.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
The biochemical properties of DATU are critical to understanding its biological activity:
- Cellular Effects : DATU affects various cell types, influencing processes such as apoptosis and cell proliferation. It has been observed to alter cell signaling pathways associated with oxidative stress and inflammation .
- Molecular Interactions : The compound interacts with biomolecules at the molecular level, binding to active sites of enzymes and potentially altering their activity. This mechanism underlies its effectiveness as an enzyme inhibitor.
Table 1: Summary of Biological Activities of this compound
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of DATU on various cancer cell lines. The results indicated that DATU exhibited IC50 values in the low micromolar range (1.26 – 2.96 μM), demonstrating potent anticancer properties against drug-resistant cell lines .
- Neuroprotective Effects : In vitro studies have shown that DATU can protect neuronal cells from oxidative damage. The compound's ability to inhibit oxidative stress markers suggests potential applications in treating neurodegenerative diseases.
- Tuberculosis Treatment : Research indicated that DATU derivatives displayed promising activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values as low as 1 µg/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
